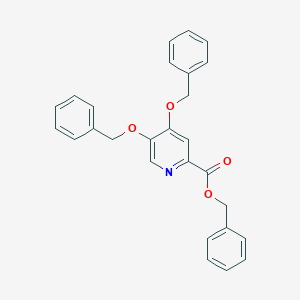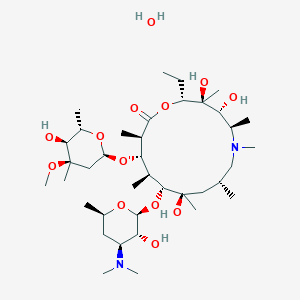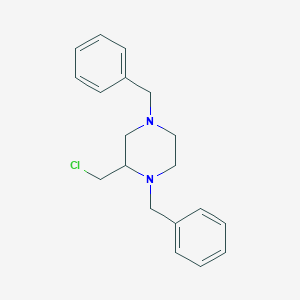
1,4-Dibenzyl-2-(chloromethyl)piperazine
Descripción general
Descripción
1,4-Dibenzyl-2-(chloromethyl)piperazine is a chemical compound with the molecular formula C19H23ClN2 . It is a white to yellow solid and is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1,4-Dibenzyl-2-(chloromethyl)piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular weight of 1,4-Dibenzyl-2-(chloromethyl)piperazine is 314.86 . The InChI code for this compound is 1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 .Physical And Chemical Properties Analysis
1,4-Dibenzyl-2-(chloromethyl)piperazine is a white to yellow solid . It has a molecular weight of 314.86 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
1,4-Dibenzyl-2-(chloromethyl)piperazine has been utilized in the asymmetric synthesis of piperazine alkaloids. An example includes the synthesis of (2S,5S)-2,5-dibenzyl-1,4-dimethylpiperazine, achieved by reducing a dione precursor prepared through catalytic asymmetric hydrogenation (Takeuchi et al., 1990).
Drug Synthesis
This compound plays a role in the improved synthesis of drugs like trimetazidine hydrochloride. A new synthetic route using 1,4-Dibenzyl-2-(chloromethyl)piperazine as a precursor has been developed to produce trimetazidine hydrochloride, offering a cost-effective, simpler, and more efficient method (X. Ping, 2003).
Development of Novel Compounds
Research has focused on the development of new benzylpiperazine derivatives bearing mono- and bis-dialkyl substituted 1,2,4-triazoles. These compounds, synthesized using 1,4-Dibenzyl-2-(chloromethyl)piperazine, have potential applications in various fields, including pharmaceuticals (Al-Soud et al., 2005).
Antimicrobial Applications
1,4-Dibenzyl-2-(chloromethyl)piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. These studies include the creation of 1,4-disubstituted 1,2,3-triazole derivatives showing moderate to good activity against various bacterial and fungal strains (Jadhav et al., 2017).
Structural and Chemical Analysis
Structural aspects of intermolecular interactions in compounds containing 1,4-dibenzylpiperazines have been studied using X-ray diffraction. These studies provide insights into the molecular arrangement and potential applications of such compounds in material science and drug design (Rezler et al., 2014).
Cytotoxicity and Cancer Research
Novel 1,4-dibenzylpiperazine derivatives have been designed and tested for their cytotoxic effects on various cancer cell lines. This research contributes to the development of new therapeutic agents for treating cancer (Yarim et al., 2012).
Antibacterial Agent Development
1,4-Dibenzyl-2-(chloromethyl)piperazine has been used in the synthesis of novel compounds with enhanced antibacterial activities, demonstrating its significance in addressing drug-resistant bacterial strains (Shroff et al., 2022).
Safety And Hazards
The safety information for 1,4-Dibenzyl-2-(chloromethyl)piperazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1,4-dibenzyl-2-(chloromethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPECDQDHFCOVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibenzyl-2-(chloromethyl)piperazine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

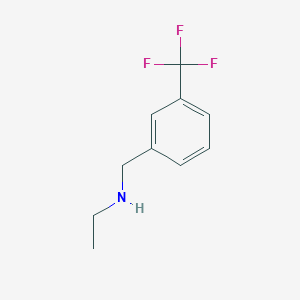

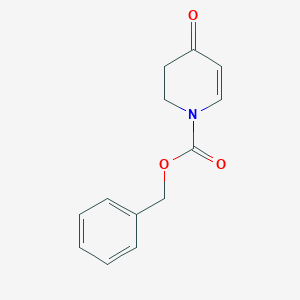
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)
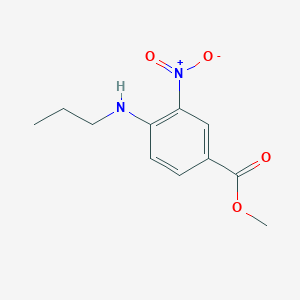
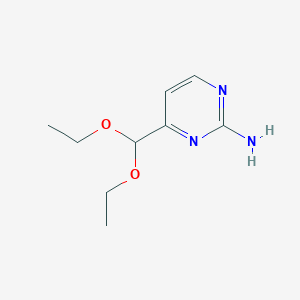
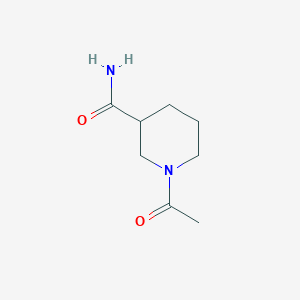
![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)
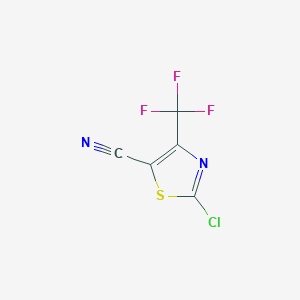
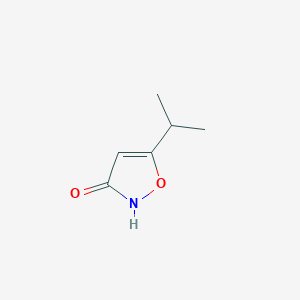
![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
